![molecular formula C12H10N4O2 B12553744 3-Nitro-4-[(E)-phenyldiazenyl]aniline CAS No. 142204-98-6](/img/structure/B12553744.png)
3-Nitro-4-[(E)-phenyldiazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-[(E)-phenyldiazenyl]aniline is an organic compound that features both nitro and azo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(E)-phenyldiazenyl]aniline typically involves a multi-step process starting from aniline. The key steps include nitration, diazotization, and azo coupling reactions.
Nitration: Aniline is first protected by converting it to acetanilide to prevent the amino group from reacting under acidic conditions.
Diazotization: The nitroaniline is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is subsequently coupled with aniline or its derivatives to form the azo compound, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and diazotization processes to ensure better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
3-Nitro-4-[(E)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common reagents used in these reactions include hydrogen, sodium dithionite, and various oxidizing agents like potassium permanganate and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Nitro-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo linkage can also participate in redox reactions, affecting cellular redox balance and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
3-Nitro-4-[(E)-phenyldiazenyl]aniline can be compared with other nitroaniline and azo compounds:
4-Nitroaniline: Similar in structure but lacks the azo linkage, making it less versatile in dye applications.
2-Nitroaniline: Has the nitro group at the ortho position, leading to different reactivity and applications.
4-Nitro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group, which imparts different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of nitro and azo functionalities, making it highly valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
142204-98-6 |
|---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-9-6-7-11(12(8-9)16(17)18)15-14-10-4-2-1-3-5-10/h1-8H,13H2 |
InChI-Schlüssel |
XVKJGTCSJZCPRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


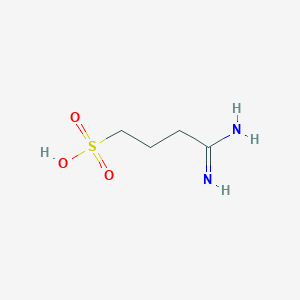

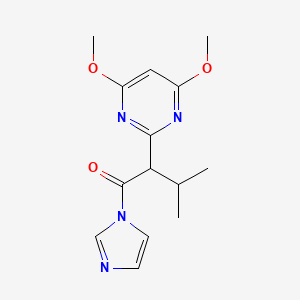
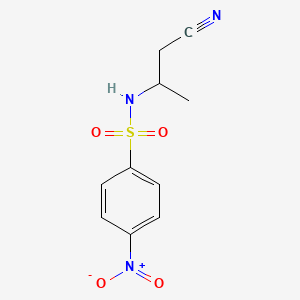
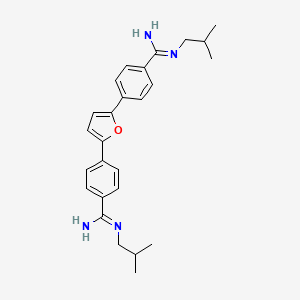
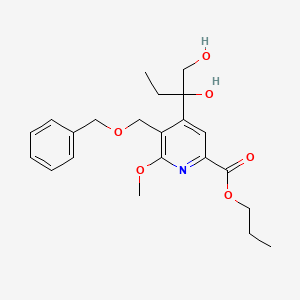

![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
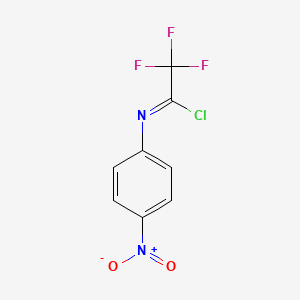
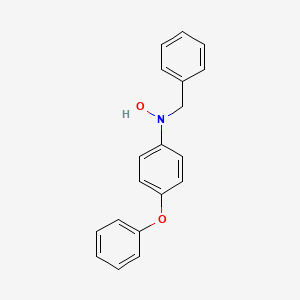
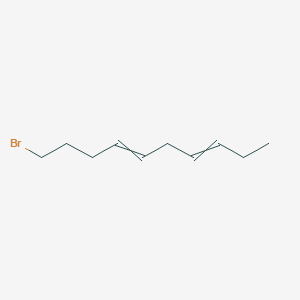
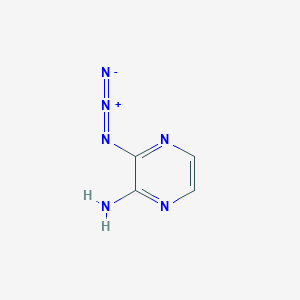
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)

